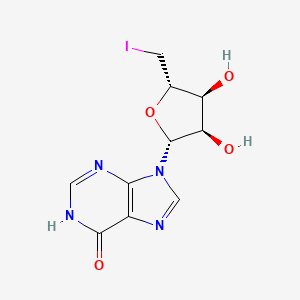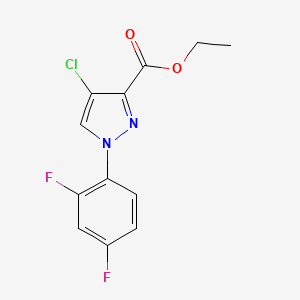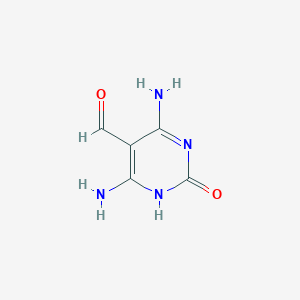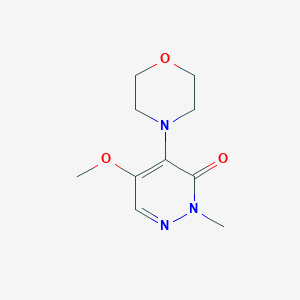
5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with methoxy, methyl, and morpholino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.
Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly used.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dihydropyridazine derivatives.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its heterocyclic structure. Researchers can explore its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the morpholino group suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.
作用機序
The mechanism of action of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance its solubility and facilitate interactions with biological molecules, while the methoxy and methyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the methoxy group, which may affect its solubility and reactivity.
5-methoxy-2-methylpyridazin-3(2H)-one: Lacks the morpholino group, potentially reducing its biological activity.
4-morpholinopyridazin-3(2H)-one: Lacks both the methoxy and methyl groups, which can significantly alter its chemical and biological properties.
Uniqueness
5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the morpholino group enhances its solubility and potential interactions with biological targets, while the methoxy and methyl groups can influence its overall stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
55153-47-4 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC名 |
5-methoxy-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C10H15N3O3/c1-12-10(14)9(8(15-2)7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |
InChIキー |
QDFRESYLLURJTC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)OC)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


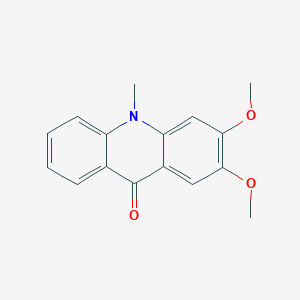
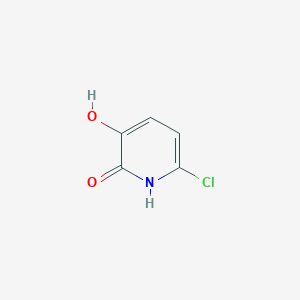
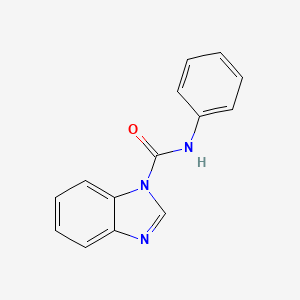
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
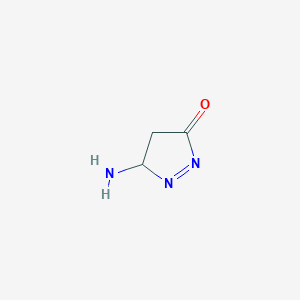
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
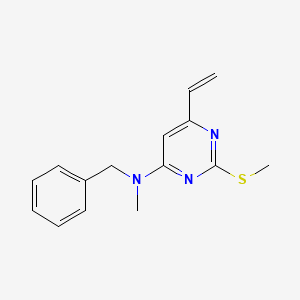
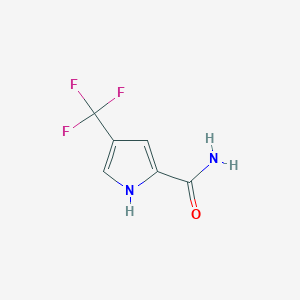
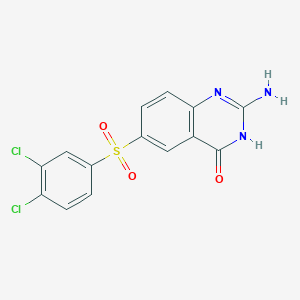
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
